molecular formula C9H8N2O2 B1397891 Methyl pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-07-3

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No. B1397891
CAS RN: 1101120-07-3
M. Wt: 176.17 g/mol
InChI Key: ABTMMGGHSGNLNY-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (MPPC) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various scientific disciplines. MPPC is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water and organic solvents. MPPC has been used as a building block for the synthesis of various compounds and has been studied for its potential use in medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Properties

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate and its derivatives have been a focus in synthetic chemistry due to their unique structural properties. Studies have shown their involvement in various synthetic pathways and chemical reactions. For instance, Alieva and Vorob’ev (2020) demonstrated the synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by fluorinating methyl pyrazolo[1,5-a]pyridine-3-carboxylates, highlighting the chemical reactivity and potential for creating fluorinated derivatives (S. V. Alieva & A. Vorob’ev, 2020). Another study by Yan et al. (2018) focused on the synthesis of new fluorophores through a cascade reaction of ethyl pyrazole-5-carboxylate, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives (Pei Yan, Duan Guiyun, Ruixue Ji, & Ge Yanqing, 2018).

Biological and Medicinal Applications

In the field of medicinal chemistry, this compound derivatives have shown promise. Tong et al. (2019) explored its derivative's potential as an anti-hepatitis B virus agent. They synthesized and evaluated various derivatives for their efficacy against HBV, indicating the potential medicinal applications of these compounds (Shuangmei Tong, J. Pan, & Jing Tang, 2019). In a similar vein, Panda et al. (2011) synthesized pyrazolopyridine derivatives and assessed their antibacterial activity, highlighting their potential as antibacterial agents (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Fluorescence and Imaging Applications

A notable application of this compound derivatives is in fluorescence and imaging. The study by Zhang et al. (2018) developed a fluorescent probe based on pyrazolo[1,5-a]pyridine, which was used to monitor pH in cells, demonstrating the compound's utility in biochemical imaging and diagnostics (Ping Zhang, Huaying Lv, Guiyun Duan, Jian Dong, & Yanqing Ge, 2018).

properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMMGGHSGNLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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